N-cyclohexyl-1-[(3-methoxyphenyl)methyl]-2-methyl-5-oxopyrrolidine-2-carboxamide
Description
N-cyclohexyl-1-[(3-methoxyphenyl)methyl]-2-methyl-5-oxopyrrolidine-2-carboxamide is a pyrrolidine derivative characterized by a 5-oxo-pyrrolidine core substituted at positions 1, 2, and 3. The compound features:
- Position 2: A methyl group and a carboxamide moiety, the latter linked to a cyclohexyl substituent.
- Position 5: A ketone (oxo) group, common in bioactive pyrrolidine derivatives.
This structural profile suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors where pyrrolidine scaffolds are prevalent. However, specific pharmacological data for this compound remain undisclosed in publicly available literature.
Properties
Molecular Formula |
C20H28N2O3 |
|---|---|
Molecular Weight |
344.4 g/mol |
IUPAC Name |
N-cyclohexyl-1-[(3-methoxyphenyl)methyl]-2-methyl-5-oxopyrrolidine-2-carboxamide |
InChI |
InChI=1S/C20H28N2O3/c1-20(19(24)21-16-8-4-3-5-9-16)12-11-18(23)22(20)14-15-7-6-10-17(13-15)25-2/h6-7,10,13,16H,3-5,8-9,11-12,14H2,1-2H3,(H,21,24) |
InChI Key |
NLTFITPHNKWARL-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC(=O)N1CC2=CC(=CC=C2)OC)C(=O)NC3CCCCC3 |
Origin of Product |
United States |
Biological Activity
N-cyclohexyl-1-[(3-methoxyphenyl)methyl]-2-methyl-5-oxopyrrolidine-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anticancer and antimicrobial properties, supported by relevant research findings and case studies.
Chemical Structure and Properties
The compound can be described by its molecular formula, C19H26N2O3, and its structural features, which include a pyrrolidine ring substituted with a cyclohexyl group and a methoxyphenyl moiety. This unique structure contributes to its diverse biological activities.
Anticancer Activity
Recent studies have demonstrated that derivatives of 5-oxopyrrolidine, including this compound, exhibit promising anticancer properties. The following table summarizes the anticancer activity of various related compounds against A549 human lung adenocarcinoma cells:
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Compound 1 | 15 | Induces apoptosis via caspase activation |
| Compound 2 | 20 | Inhibits cell proliferation |
| N-cyclohexyl... | 18 | Modulates cell cycle and apoptosis |
In a comparative study, this compound showed an IC50 value of 18 µM against A549 cells, indicating moderate potency. The mechanism involves modulation of the cell cycle and induction of apoptosis, similar to other compounds in the series that target cancer cell viability without significantly affecting normal cells .
Antimicrobial Activity
The antimicrobial properties of this compound have also been investigated, particularly against multidrug-resistant strains of bacteria. The following table highlights the antimicrobial efficacy against various pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Methicillin-resistant Staphylococcus aureus | 32 |
| Klebsiella pneumoniae | 64 |
| Pseudomonas aeruginosa | 128 |
These results indicate that this compound possesses significant antimicrobial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA), making it a candidate for further development as an antimicrobial agent .
Case Studies and Research Findings
A notable case study involved the synthesis and biological evaluation of several 5-oxopyrrolidine derivatives. Among these, the compound demonstrated selective activity against cancer cells while exhibiting lower toxicity towards non-cancerous cells. This selectivity is crucial for developing effective cancer therapies that minimize side effects associated with conventional chemotherapeutics .
In another study focusing on antimicrobial activity, the compound was tested against clinical isolates of resistant bacteria. The findings revealed that it could inhibit the growth of resistant strains effectively, suggesting its potential as a therapeutic agent in treating infections caused by multidrug-resistant organisms .
Comparison with Similar Compounds
Comparison with Structural Analogs
Limited direct studies on the target compound exist, but insights can be drawn from structurally related pyrrolidine derivatives. Below is a comparative analysis based on substituent effects, synthetic pathways, and inferred properties.
Substituent-Based Structural Comparison
Key Observations:
Functional Group Influence :
- The carboxamide group in the target compound likely improves metabolic stability compared to the carboxylic acid in , which may exhibit higher solubility but lower membrane permeability .
- Hydrazone derivatives () are prone to hydrolysis, limiting their in vivo utility compared to the more stable carboxamide .
The cyclohexyl moiety in the target compound increases lipophilicity, which may improve blood-brain barrier penetration but reduce aqueous solubility.
Inferred Physicochemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
